N-[2-(Dimethylamino)ethyl]-4-(trifluoromethoxy)aniline N-[2-(Dimethylamino)ethyl]-4-(trifluoromethoxy)aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC18015021
InChI: InChI=1S/C11H15F3N2O/c1-16(2)8-7-15-9-3-5-10(6-4-9)17-11(12,13)14/h3-6,15H,7-8H2,1-2H3
SMILES:
Molecular Formula: C11H15F3N2O
Molecular Weight: 248.24 g/mol

N-[2-(Dimethylamino)ethyl]-4-(trifluoromethoxy)aniline

CAS No.:

Cat. No.: VC18015021

Molecular Formula: C11H15F3N2O

Molecular Weight: 248.24 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(Dimethylamino)ethyl]-4-(trifluoromethoxy)aniline -

Specification

Molecular Formula C11H15F3N2O
Molecular Weight 248.24 g/mol
IUPAC Name N',N'-dimethyl-N-[4-(trifluoromethoxy)phenyl]ethane-1,2-diamine
Standard InChI InChI=1S/C11H15F3N2O/c1-16(2)8-7-15-9-3-5-10(6-4-9)17-11(12,13)14/h3-6,15H,7-8H2,1-2H3
Standard InChI Key OFUHLWNUICNFRY-UHFFFAOYSA-N
Canonical SMILES CN(C)CCNC1=CC=C(C=C1)OC(F)(F)F

Introduction

Chemical Structure and Molecular Properties

Molecular Composition

N-[2-(Dimethylamino)ethyl]-4-(trifluoromethoxy)aniline consists of a phenyl ring substituted with a trifluoromethoxy group (-OCF3_3) at the para position, linked to a dimethylaminoethyl (-N(CH3_3)2_2CH2_2CH2_2-) side chain. The IUPAC name, N,NN',N'-dimethyl-N-[4-(trifluoromethoxy)phenyl]ethane-1,2-diamine, reflects this arrangement. The compound’s canonical SMILES representation is CN(C)CCNC1=CC=C(C=C1)OC(F)(F)F, illustrating the connectivity of its functional groups.

PropertyValue
Molecular FormulaC11H15F3N2O\text{C}_{11}\text{H}_{15}\text{F}_{3}\text{N}_{2}\text{O}
Molecular Weight248.24 g/mol
IUPAC NameN,NN',N'-dimethyl-N-[4-(trifluoromethoxy)phenyl]ethane-1,2-diamine
SMILESCN(C)CCNC1=CC=C(C=C1)OC(F)(F)F

Structural Features

The trifluoromethoxy group contributes significantly to the compound’s electronic and steric profile. The strong electron-withdrawing nature of -OCF3_3 polarizes the aromatic ring, enhancing its ability to participate in charge-transfer interactions. Concurrently, the dimethylaminoethyl side chain introduces basicity (pKa8.5\text{p}K_a \approx 8.5), enabling pH-dependent solubility and facilitating interactions with acidic biological targets.

Physicochemical Characteristics

The compound’s logP value (estimated at 2.8) indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility. Its melting point ranges between 45–50°C, while the boiling point exceeds 200°C under reduced pressure, making it suitable for high-temperature applications.

Synthesis and Manufacturing Processes

Conventional Synthesis Methods

The primary synthetic route involves reacting 4-(trifluoromethoxy)aniline with 2-chloro-N,N-dimethylethylamine in the presence of a base such as sodium hydroxide or potassium carbonate. This nucleophilic substitution proceeds via an SN2S_N2 mechanism, with the amine group attacking the electrophilic carbon of the chloroethylamine:

Ar-NH2+Cl-CH2CH2N(CH3)2BaseAr-NH-CH2CH2N(CH3)2+HCl\text{Ar-NH}_2 + \text{Cl-CH}_2\text{CH}_2\text{N(CH}_3\text{)}_2 \xrightarrow{\text{Base}} \text{Ar-NH-CH}_2\text{CH}_2\text{N(CH}_3\text{)}_2 + \text{HCl}

Yields typically reach 70–85% under optimized conditions (60°C, 12–24 h).

Industrial-Scale Production Techniques

Continuous flow reactors have replaced batch processes in industrial settings, achieving 95% purity by precisely controlling residence time (30–60 min) and temperature (70–80°C). This method reduces side products like N-alkylated derivatives and unreacted starting materials.

Reaction Optimization Strategies

Recent studies highlight the role of solvent polarity in reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) accelerate the reaction by stabilizing the transition state, while additives such as tetrabutylammonium iodide (TBAI) enhance nucleophilicity through phase-transfer catalysis .

Comparative Analysis with Structural Analogues

CompoundStructural DifferenceBioactivity Shift
N1-Methyl-4-(trifluoromethoxy)anilineMethyl group replaces ethyl chain10-fold lower MAO-B inhibition
2-Methyl-4-(trifluoromethoxy)anilineMethyl substituent at ortho positionLoss of 5-HT2A_{2A} affinity

The ethyl chain in N-[2-(dimethylamino)ethyl]-4-(trifluoromethoxy)aniline provides conformational flexibility critical for receptor binding, while analogues with rigid backbones show reduced efficacy.

Emerging Research Directions

Novel Synthetic Approaches

Photoinduced difluoroalkylation techniques, recently applied to aniline derivatives, could enable late-stage functionalization of this compound . For example, eosin Y-catalyzed reactions under 525 nm light introduce difluoroalkyl groups at the meta position, expanding derivatization possibilities .

Advanced Biological Evaluations

Ongoing studies explore its role in autoimmune disorders, leveraging structural similarities to laquinimod—a quinolinecarboxamide with proven efficacy in multiple sclerosis . Preliminary data show a 30% reduction in disease severity in experimental autoimmune encephalomyelitis models .

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